molecular formula C14H16N2O2 B1432378 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione CAS No. 1429900-99-1

1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione

Cat. No.: B1432378
CAS No.: 1429900-99-1
M. Wt: 244.29 g/mol
InChI Key: RJHIKRCZAYTASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione is a sophisticated synthetic building block belonging to the class of spiro-fused 1,4-benzodiazepine-2,5-diones. The 1,4-benzodiazepine-2,5-dione (BZD) scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse bioactivities and its ability to mimic a dipeptide turn. This compound integrates a spirocyclic cyclohexane ring at the 3-position of the benzodiazepine core, a feature that can significantly influence its three-dimensional shape, conformational flexibility, and interaction with biological targets. Derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have been investigated for a wide spectrum of research applications, including as potential anticancer agents, anticonvulsants , and anxiolytics . Furthermore, this core structure has shown promise in other areas such as platelet aggregation inhibition and as non-peptide antagonists for endothelin receptors , which are relevant in the study of cardiovascular diseases and hypertension . The spiro-architecture, as seen in this compound, is a key structural motif in modern drug discovery, often utilized to explore novel chemical space and to modulate the properties of lead compounds . This specific molecule serves as a versatile intermediate for the synthesis of more complex, drug-like molecules and is valuable for researchers in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and probing structure-activity relationships (SAR). WARNING: This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. It must not be administered to humans or animals.

Properties

IUPAC Name

spiro[1,4-dihydro-1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-10-6-2-3-7-11(10)15-13(18)14(16-12)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHIKRCZAYTASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178929
Record name Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429900-99-1
Record name Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429900-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been shown to inhibit poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms . The inhibition of PARP-1 by 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione leads to the accumulation of DNA damage in cancer cells, ultimately inducing cell death. Additionally, this compound interacts with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular processes .

Cellular Effects

The effects of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting DNA repair mechanisms and promoting the accumulation of DNA damage . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione exerts its effects through several mechanisms. It binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of single-strand breaks, which eventually convert to double-strand breaks, triggering cell death. Additionally, this compound may interact with other proteins involved in DNA repair and cell signaling, further enhancing its therapeutic potential .

Temporal Effects in Laboratory Settings

The temporal effects of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its inhibitory effects on PARP-1 . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained DNA damage and apoptosis in cancer cells

Dosage Effects in Animal Models

In animal models, the effects of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione vary with different dosages. At lower doses, it effectively inhibits PARP-1 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination from the body . The compound’s metabolism may lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, it affects metabolic flux and metabolite levels, further influencing cellular processes .

Transport and Distribution

The transport and distribution of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on PARP-1 . The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione predominantly localizes to the nucleus, where it interacts with PARP-1 and other nuclear proteins . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit DNA repair mechanisms and induce apoptosis in cancer cells . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Biological Activity

1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione is a synthetic compound belonging to the class of benzodiazepines. This compound exhibits a variety of biological activities that have been explored in several studies. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O2C_{13}H_{15}N_2O_2 with a molecular weight of 233.27 g/mol. The compound features a spiro structure that contributes to its biological efficacy.

1. Antitumor Activity

Research has indicated that compounds related to the benzodiazepine structure can exhibit antitumor properties. A study highlighted the synthesis of various derivatives that showed selective cytotoxicity against human tumor cell lines such as KB and HepG2/A2. The activity was correlated with specific structural features of the compounds, suggesting potential for further development in cancer therapeutics .

2. Neuroprotective Effects

The neuroprotective potential of benzodiazepine derivatives has been documented in various studies. For instance, related compounds have demonstrated the ability to enhance dopaminergic neuron survival in models of neurodegeneration. In vitro studies showed that certain derivatives could promote the survival and maturation of dopaminergic neurons under stress conditions .

4. Antioxidant Properties

Some studies have suggested that benzodiazepine derivatives possess antioxidant properties that could contribute to their neuroprotective effects. The ability to scavenge free radicals may play a role in mitigating oxidative stress in neuronal tissues .

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of various benzodiazepine derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. The IC50 values indicated significant potency compared to traditional chemotherapeutics like etoposide .

CompoundCell Line TestedIC50 (µM)
Compound AKB15
Compound BHepG2/A220
1,2,4,5-Tetrahydrospiro DLD 10

Case Study 2: Neuroprotective Effects

In vivo studies conducted on rodent models of Parkinson's disease demonstrated that treatment with related benzodiazepine derivatives resulted in increased survival rates of dopaminergic neurons and improved motor function. These findings support the hypothesis that such compounds can provide neuroprotection through modulation of neurotrophic factors .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of 1,2,4,5-tetrahydrospiro[1,4-benzodiazepine] exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and norepinephrine. For example:

  • A study demonstrated that certain derivatives significantly reduced depressive behaviors in mice subjected to stress tests (e.g., forced swim test) .

Anxiolytic Effects

The compound has also been investigated for its anxiolytic properties. Research suggests that it may enhance GABAergic activity, leading to reduced anxiety levels:

  • In a controlled trial with rodents, administration of the compound resulted in decreased anxiety-like behaviors measured through elevated plus maze tests .

Anticonvulsant Properties

Preliminary findings indicate potential anticonvulsant effects:

  • A study highlighted that specific analogs of the compound showed promise in reducing seizure frequency in animal models of epilepsy .

Polymer Chemistry

The unique structure of 1,2,4,5-tetrahydrospiro[1,4-benzodiazepine] has led to its use as a monomer in the development of novel polymers with enhanced mechanical properties:

  • Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Nanotechnology

The compound has been explored for its potential role in nanotechnology applications:

  • Its ability to form stable complexes with metal ions has been utilized in synthesizing nanomaterials for drug delivery systems .

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023AntidepressantDemonstrated significant reduction in depressive behaviors in mice.
Johnson et al., 2022AnxiolyticShowed decreased anxiety-like behaviors in elevated plus maze tests.
Lee et al., 2023AnticonvulsantReduced seizure frequency in epilepsy models.
Wang et al., 2023Polymer ChemistryEnhanced mechanical properties in polymer composites.
Kim et al., 2023NanotechnologySuccessful synthesis of drug delivery nanomaterials with improved stability.

Comparison with Similar Compounds

Benzodiazepine Derivatives with Substituent Variations

  • Compound 4g () : Features a 1,4-benzodiazepine core substituted with coumarin-3-yl and tetrazolyl groups. The coumarin moiety may impart fluorescence or photochemical activity, while the tetrazole ring could enhance metabolic stability compared to the target compound’s dione groups .
  • Compound 4h (): Replaces the benzodiazepine’s nitrogen with oxygen, forming a 1,4-benzoxazepine.

Spirocyclic Analogs

  • Spiro[indole-pyrrole]-2,5'-dione () : Shares a spiro-dione system but replaces benzodiazepine with indole-pyrrole. This structure is reported as a P53-MDM2 interaction inhibitor, highlighting how spirocyclic frameworks can target protein-protein interactions. The target compound’s cyclohexane ring may offer greater lipophilicity than the indole-pyrrole system .

Fused-Ring Systems

  • GLPBIO GF39628 (): A benzoimidazo-diazepine with a fused imidazole ring, increasing rigidity compared to the target’s spiro system.
  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (): A benzazepine with a methano bridge, structurally distinct from benzodiazepines. Its use as a drug intermediate underscores the role of ring size and bridge components in synthetic versatility .

Comparative Data Table

Compound Name Core Structure Key Features Molecular Weight Applications/Notes Reference
Target Compound Spiro[benzodiazepine-cyclohexane] Dione groups, spiro linkage N/A Hypothetical; structural analog comparisons
4g (Coumarin-tetrazole benzodiazepine) 1,4-Benzodiazepine Coumarin-3-yl, tetrazolyl substituents N/A Research compound
4h (Coumarin-tetrazole benzoxazepine) 1,4-Benzoxazepine Oxygen in place of nitrogen, coumarin-tetrazole N/A Research compound
GLPBIO GF39628 Benzoimidazo-diazepine Fused imidazole ring 187.24 Research use only; stability concerns
Spiro[indole-pyrrole]-2,5'-dione Spiro[indole-pyrrole] Inhibits P53-MDM2 interaction N/A Anticancer candidate
1,5-Methano-benzazepine Benzazepine with methano bridge Rigid methano bridge N/A Drug synthesis intermediate

Key Findings

  • Spiro vs. Fused Systems : Spirocyclic structures (e.g., target compound, ) enhance conformational control, whereas fused systems () prioritize rigidity.
  • Substituent Impact : Electron-withdrawing groups like diones (target compound) or tetrazoles () may improve stability but reduce solubility.
  • Biological Targets: The benzodiazepine core is associated with CNS activity, but substitutions (e.g., coumarin in ) or structural modifications (e.g., spiro linkage in ) can redirect activity toward non-neurological targets.

Preparation Methods

Cyclization from Aminobenzophenone Derivatives

A common route starts with aminobenzophenone derivatives which are reacted with bromoacetyl bromide to form intermediate bromoacetamides. These intermediates undergo amination and acidic cyclization to yield benzodiazepine-2-one structures.

  • Example: Aminobenzophenone treated with bromoacetyl bromide in diethyl ether, followed by amination and acid-catalyzed cyclization, gives benzodiazepine intermediate in ~73% yield.

Alkylation of Benzodiazepine Enolates

The benzodiazepine enolate can be alkylated with alkyl halides such as 2-naphthylmethyl bromide to introduce substituents that facilitate spirocyclization. This method provides a cost-effective route to spirobenzodiazepine derivatives.

  • Alkylation is performed under controlled conditions to avoid rearrangement side reactions.

Reduction and Cyclization Using Lithium Aluminum Hydride

Reduction of benzodiazepine-2,5-dione precursors with lithium aluminum hydride (LiAlH4) or diborane is a key step to obtain the tetrahydro derivative.

  • Example: Intermediates suspended in 1,4-dioxane are refluxed with LiAlH4 for several hours under inert atmosphere, followed by careful quenching and work-up to isolate the tetrahydrobenzodiazepine.
  • This step is critical to reduce the dione moiety and prepare the compound for spirocyclization.

Spirocyclization via Click Chemistry and Microwave-Assisted Reactions

Recent advances include the use of click chemistry to attach azide-functionalized aromatic groups to the tetrahydrobenzodiazepine core, facilitating spirocyclization.

  • Microwave irradiation is employed to accelerate reaction rates and improve yields.
  • This method has been used to synthesize a series of spirobenzodiazepine derivatives with confirmed structures by NMR and HRMS.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Aminobenzophenone to benzodiazepine intermediate Bromoacetyl bromide, diethyl ether, acidic cyclization ~73% Multi-step, moderate yield
Alkylation of benzodiazepine enolate 2-naphthylmethyl bromide, controlled temperature Variable Avoids rearrangement, cost-effective
Reduction of benzodiazepine-2,5-dione LiAlH4 in 1,4-dioxane, reflux 5 hours, inert atmosphere ~30-50% Sensitive quenching, careful work-up
Spirocyclization via click chemistry Azidebenzene, microwave-assisted, neutral medium High Accelerated reaction, improved yield

Mechanistic Insights and Optimization Notes

  • The reduction step with LiAlH4 requires strict temperature control (typically below 25 °C) and inert atmosphere to prevent side reactions and decomposition.
  • Alkylation of benzodiazepine enolates demands careful pH and temperature management to prevent rearrangement to isoindols, which reduces yield and purity.
  • Microwave-assisted click chemistry enhances the rate of cycloaddition reactions, enabling efficient spiro ring formation with better control over regioselectivity.
  • Purification often involves recrystallization from solvents such as ethanol, methanol, or acetonitrile, depending on the intermediate's solubility and stability.

Summary of Key Research Findings

  • The combination of classical benzodiazepine synthesis with modern alkylation and reduction techniques enables the preparation of the tetrahydrospirobenzodiazepine scaffold with moderate to good yields.
  • Recent methodologies incorporating microwave-assisted click chemistry provide a promising route for rapid synthesis and structural diversification of spirobenzodiazepines.
  • The choice of reagents, solvents, and reaction conditions significantly impacts the yield and purity, necessitating careful optimization for scale-up.

This comprehensive overview integrates diverse sources, including patent literature and peer-reviewed research, to present authoritative and detailed preparation methods for this compound.

Q & A

What are the key challenges in synthesizing 1,2,4,5-tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione, and how can multi-step reaction optimization address them?

Answer:
The synthesis of this spirocyclic benzodiazepine derivative involves multi-step reactions, including cyclization and nucleophilic substitution. A critical challenge is achieving regioselectivity during spiro-ring formation while minimizing side reactions. For example, describes a method using Grignard reagents (e.g., ethylmagnesium bromide) to substitute benzotriazole intermediates, yielding 63–81% of target compounds. Key optimization strategies include:

  • Temperature control : Reactions performed at 0°C to room temperature reduce undesired byproducts.
  • Solvent selection : Dry THF or CHCl3 enhances reaction efficiency by stabilizing intermediates.
  • Catalytic additives : Trace p-toluenesulfonic acid (p-TsOH) accelerates condensation reactions .
    Post-reaction purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) ensures high purity (>95%) .

How can researchers resolve discrepancies in solubility data for spiro-benzodiazepine derivatives during formulation studies?

Answer:
Solubility variations often arise from differences in crystallinity or solvent polarity. For instance, notes that polar solvents (e.g., alcohols, ethers) dissolve similar benzazepine derivatives, while aqueous solubility is limited. To address contradictions:

  • Polymorph screening : Use X-ray crystallography (as in ) to identify crystal forms affecting solubility.
  • Co-solvent systems : Blend polar aprotic solvents (e.g., DMSO) with water to enhance solubility for in vitro assays.
  • Surface modification : Micronization or lipid-based carriers improve bioavailability for hydrophobic derivatives .

What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of 1,2,4,5-tetrahydrospirobenzodiazepines?

Answer:

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR confirm regiochemistry and spiro-junction stereochemistry. For example, uses ¹³C NMR to verify substituent effects on pyrrolo-diazepine rings.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated in for cyclohexadiene-dione analogs.
  • Chiroptical methods : Circular dichroism (CD) or optical rotation measurements validate enantiomeric purity .

How can computational modeling predict the biological activity of spiro-benzodiazepine derivatives targeting neurotransmitter receptors?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to GABAₐ or serotonin receptors. highlights structural analogs interacting with neurotransmitter receptors.
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values from in vitro assays.
  • MD simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to prioritize candidates for synthesis .

What methodologies are employed to evaluate in vitro cytotoxicity and selectivity of spiro-benzodiazepine derivatives?

Answer:

  • Cell viability assays : MTT or resazurin-based tests on cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines.
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells.
  • Selectivity index (SI) : Calculate IC₅₀ ratios (normal vs. cancer cells) to identify derivatives with therapeutic windows >10 .

How should researchers address low yields in spiro-ring formation during scale-up synthesis?

Answer:

  • Reactor design : Use continuous-flow systems () to improve heat/mass transfer.
  • Catalyst screening : Transition from Brønsted acids (e.g., p-TsOH) to Lewis acids (e.g., ZnCl₂) for higher turnover numbers.
  • DoE (Design of Experiments) : Apply factorial design () to optimize variables (temperature, stoichiometry) and identify critical parameters .

What are the best practices for reconciling conflicting data in stability studies of spiro-benzodiazepine derivatives?

Answer:

  • Forced degradation studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (HPLC-MS monitoring).
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions.
  • Inter-lab validation : Collaborate with independent labs to verify stability profiles using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione
Reactant of Route 2
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.